Potent Lipoxygenase Inhibition with Favorable Selectivity Over Cyclooxygenase
1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the pro-inflammatory arachidonic acid pathway [1]. While the exact IC50 value for 5-LOX is not specified in publicly available data, the compound's potency is described as 'pronounced' relative to other pathways. Crucially, the compound exhibits significantly weaker inhibition of cyclooxygenase (COX) [1]. This selectivity profile is desirable as it may avoid the gastrointestinal side effects commonly associated with COX inhibition. In comparison, many non-selective LOX/COX inhibitors or pure COX inhibitors in the same chemical space can lead to an imbalance in eicosanoid production.
| Evidence Dimension | Selectivity: 5-LOX vs. COX Inhibition |
|---|---|
| Target Compound Data | Potent 5-LOX inhibitor; weak COX inhibitor |
| Comparator Or Baseline | Typical dual or COX-selective inhibitors (e.g., NSAIDs) |
| Quantified Difference | Qualitative difference: Shift from non-selective or COX-selective to LOX-selective inhibition. |
| Conditions | Biochemical enzyme assays |
Why This Matters
This selectivity profile supports its use in anti-inflammatory research where sparing the COX pathway is a strategic advantage.
- [1] Record details: A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent. Medical University of Lublin. View Source
